2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole

CFTR potentiation cystic fibrosis ion channel modulation

Scaffold-hopping between tetrahydrocarbazole, β-carboline, and γ-carboline cores produces divergent pharmacology. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core (CAS 6208-60-2) is the unsubstituted γ-carboline scaffold validated for CFTR potentiation (EC50 0.022 μM), SIRT2 inhibition (IC50 3-4 μM), 5-HT6 antagonism (Ki 2.1-5.7 nM), and dual MAO-A/B inhibition. • N2 secondary amine enables unique acylation chemistry absent in tetrahydrocarbazole • Structurally distinct from quinolinone-based CFTR modulators • Multi-gram to kilogram quantities available

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 6208-60-2
Cat. No. B1298999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole
CAS6208-60-2
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NC3=CC=CC=C23
InChIInChI=1S/C11H12N2/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12-13H,5-7H2
InChIKeyRPROHCOBMVQVIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) Core Scaffold Profile for Life Science Procurement


2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2) is a tricyclic γ-carboline scaffold, also known as tetrahydro-γ-carboline, comprising a fused indole and tetrahydropyridine ring system with molecular formula C11H12N2 and molecular weight 172.23 g/mol [1]. This scaffold serves as the core chemotype for multiple biologically active derivatives, including the known compound dimebolin (latrepirdine), and has been validated as a novel chemotype for CFTR potentiation distinct from established modulator classes [2]. The unsubstituted core is commercially available as a research intermediate for further derivatization at multiple positions (N2, N5, C6, C7, C8, C9) enabling structure-activity relationship exploration across diverse target families [3].

Why 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole Cannot Be Casually Substituted with Other Fused Indole Scaffolds


Closely related tricyclic scaffolds—including 1,2,3,4-tetrahydrocarbazole (indole fused to cyclohexane), tetrahydro-β-carboline (indole fused to tetrahydropyridine at different ring junction), and fully aromatic γ-carbolines—exhibit fundamentally divergent target engagement profiles and synthetic derivatization routes [1]. The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold possesses a basic secondary amine at the N2 position of the tetrahydropyridine ring that is absent in tetrahydrocarbazole, enabling unique acylation chemistry and hydrogen-bonding interactions critical for CFTR potentiator activity and Sirtuin 2 inhibition [2]. Conversely, tetrahydrocarbazole derivatives predominantly engage cholinergic targets (AChE/BChE) and SIRT1 rather than SIRT2, while tetrahydro-β-carbolines show preferential HDAC6 inhibition [3]. Generic substitution between these scaffolds will result in complete loss of the desired pharmacological profile.

Quantitative Differentiation Evidence: 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole versus Closest Structural Analogs


CFTR Potentiation: γ-Carboline Scaffold Enables Sub-100 nM Potency Unattainable with Tetrahydrocarbazole Core

Optimized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives achieve EC50 values as low as 0.022 μM (22 nM) in F508del-CFTR FRT cell functional assays, with enantiomerically pure compound 39 demonstrating oral bioavailability and detectable lung distribution in rats [1]. In contrast, 1,2,3,4-tetrahydrocarbazole scaffolds lack the N2 acylation site required for CFTR potentiator activity and show no reported efficacy in CFTR functional rescue [2]. The unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core itself represents a validated novel chemotype distinct from existing potentiator classes (e.g., VX-770/ivacaftor quinolinone scaffold) [3].

CFTR potentiation cystic fibrosis ion channel modulation

Sirtuin Isoform Selectivity: Preferential SIRT2 Inhibition (IC50 3–4 μM) versus Tetrahydrocarbazole's SIRT1 Selectivity

Functionalized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives demonstrate preferential SIRT2 inhibitory activity with IC50 values in the low micromolar range (3–4 μM) for the most promising candidates, confirmed by western blot hyperacetylation of p53 and α-tubulin in HepG2 and MDA-MB-231 cells [1]. In direct contrast, the tetrahydrocarbazole scaffold is predominantly associated with SIRT1 inhibition, as exemplified by selisistat (6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide), a selective SIRT1 inhibitor [2]. This divergent isoform selectivity stems from the distinct positioning of the tetrahydropyridoindole scaffold within the NAD+ pocket and acetylated substrate channel of SIRT2, involving specific van der Waals and H-bonding interactions unavailable to the tetrahydrocarbazole core [3].

Sirtuin inhibition epigenetics protein deacetylation

5-HT6 Receptor Antagonism: γ-Carboline Derivatives Achieve Sub-10 nM Affinity, Outperforming Tetrahydrocarbazole Analogs by ≥13-Fold

8-Sulfonyl-substituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives (THPIs) demonstrate exceptional 5-HT6 receptor antagonism, with compounds 9.HCl and 20.HCl achieving Ki values of 2.1 nM and 5.7 nM, and functional IC50 values of 15 nM and 78 nM, respectively [1]. The parent compound dimebolin (a 2,8-dimethyl-5-substituted γ-carboline) exhibits Ki = 26.0 ± 2.5 nM at human recombinant 5-HT6 receptors and IC50 = 0.890 μM [2]. In comparison, optimized 1,2,3,4-tetrahydrocarbazole derivatives reach only Ki = 29 nM for the best-in-class compound (N9-(4-aminobenzenesulfonyl)-9H-1,2,3,4-tetrahydrocarbazole), representing a ≥13-fold lower affinity than the most potent γ-carboline derivative (2.1 nM vs 29 nM) [3].

5-HT6 antagonism serotonin receptor CNS drug discovery

Monoamine Oxidase Inhibition: Dual MAO-A/MAO-B Activity Profile Distinct from Carboline-Class Selectivity Patterns

2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole is characterized as a dual inhibitor of both monoamine oxidase type A (MAO-A) and type B (MAO-B) [1]. This dual inhibition profile distinguishes the γ-carboline scaffold from β-carbolines such as harmine and harmaline, which demonstrate preferential or selective MAO-A inhibition, and from certain tetrahydrocarbazole derivatives that show variable and often weaker MAO inhibitory activity [2]. The unsubstituted γ-carboline core provides a balanced MAO-A/MAO-B inhibition starting point that can be tuned via substitution at the indole nitrogen (N5) and aromatic positions [3].

MAO inhibition monoamine oxidase neuropharmacology

Synthetic Accessibility and Derivatization: N2 Amine Enables Acylation Chemistry Absent in Tetrahydrocarbazole Scaffold

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole scaffold contains a secondary amine at the N2 position of the tetrahydropyridine ring that serves as a primary derivatization site for amide bond formation, urea synthesis, and alkylation reactions [1]. This N2 amine is absent in 1,2,3,4-tetrahydrocarbazole, which possesses an NH at the indole position 9 (equivalent to N5 in the γ-carboline) but lacks the second nitrogen in the saturated ring [2]. The presence of two distinct nitrogen atoms (N2 basic amine; N5 indole NH) enables orthogonal protection strategies and sequential functionalization not possible with the mononitrogen tetrahydrocarbazole core [3].

medicinal chemistry scaffold derivatization chemical synthesis

Adrenergic Receptor Targeting: α2B/α1B Antagonism Profile Distinct from Carbazole-Class Cardiovascular Agents

Hydrogenated pyrido[4,3-b]indole derivatives have been characterized as adrenergic receptor α2B antagonists, with additional binding and antagonism at α1B adrenergic receptors [1]. This dual α2B/α1B antagonism profile is distinct from the cholinergic-focused pharmacology of tetrahydrocarbazole derivatives, which primarily target acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values in the micromolar range [2]. The γ-carboline scaffold's engagement of adrenergic pathways supports applications in blood pressure reduction and renal blood flow promotion, therapeutic vectors not accessible via tetrahydrocarbazole-based cores [3].

adrenergic receptor antihypertensive cardiovascular pharmacology

Procurement-Guiding Application Scenarios for 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole (CAS 6208-60-2)


CFTR Potentiator Drug Discovery: Core Scaffold for Novel Chemical Series Development

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core has been validated as a novel chemotype for CFTR potentiation with optimized derivatives achieving EC50 values as low as 0.022 μM in F508del-CFTR functional assays and demonstrated oral bioavailability with lung distribution in rodent models [1]. This scaffold represents a structurally distinct alternative to the quinolinone-based potentiator class (e.g., ivacaftor), offering opportunities for combination therapy development and overcoming resistance mechanisms. Procurement of the unsubstituted core (CAS 6208-60-2) enables de novo SAR exploration through N2 acylation and aromatic substitution.

SIRT2-Selective Inhibitor Programs for Oncology and Metabolic Disease Research

Functionalized tetrahydro-1H-pyrido[4,3-b]indole derivatives exhibit preferential SIRT2 inhibition with IC50 values of 3–4 μM and confirmed target engagement via p53 and α-tubulin hyperacetylation in cancer cell lines [2]. The scaffold's positioning within the NAD+ pocket and acetylated substrate channel of SIRT2 provides a distinct binding mode compared to SIRT1-selective tetrahydrocarbazole inhibitors. This core is appropriate for medicinal chemistry campaigns targeting SIRT2-mediated pathways in cancer metabolism, neurodegeneration, and inflammation.

5-HT6 Receptor Antagonist Development for Cognitive and Neurodegenerative Disorders

8-Sulfonyl-substituted γ-carboline derivatives demonstrate sub-10 nM binding affinity (Ki = 2.1–5.7 nM) at 5-HT6 receptors with functional antagonism confirmed in cAMP assays (IC50 = 15–78 nM) [3]. This represents a ≥13-fold affinity improvement over the best tetrahydrocarbazole-based 5-HT6 ligands. The core scaffold is suitable for CNS drug discovery programs addressing cognitive impairment, Alzheimer's disease, and Huntington's disease, where 5-HT6 antagonism has established therapeutic relevance.

Dual MAO-A/MAO-B Inhibitor Scaffold for Neuroprotection and Mood Disorder Research

The 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core is annotated as a dual inhibitor of both MAO-A and MAO-B [4]. This balanced dual inhibition profile distinguishes it from β-carboline MAO inhibitors that show MAO-A bias. The scaffold serves as a starting point for developing neuroprotective agents and antidepressant candidates, with tunable MAO isoform selectivity achievable through substitution at the indole nitrogen and aromatic positions.

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